molecular formula C12H14N2O2 B016629 1,3,3-Trimethyl-2-methylene-5-nitroindoline CAS No. 36429-14-8

1,3,3-Trimethyl-2-methylene-5-nitroindoline

Cat. No.: B016629
CAS No.: 36429-14-8
M. Wt: 218.25 g/mol
InChI Key: WHFGEAVJRDAMNU-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methylene-5-nitroindoline is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a nitro-substituted indoline core, a structure known to be a valuable precursor in the synthesis of more complex molecules. While specific biological data for this exact molecule is limited in public literature, its core structure is recognized as a key intermediate. Nitroaromatic compounds and indoline derivatives are frequently explored for their diverse biological activities. Recent studies highlight that similar nitro-heterocyclic compounds are investigated as potential antimicrobial agents, with some derivatives showing promising activity against gram-positive and gram-negative bacterial strains . Furthermore, such specialized scaffolds are integral in the development of molecular hybrids, where multiple pharmacophores are combined into a single structure to enhance therapeutic potential or discover new modes of action . The presence of the nitro group and the methylidene moiety on the indoline ring makes this compound a versatile building block for further chemical functionalization, such as in the development of inhibitors for specific enzymatic targets or other pharmaceutically relevant compounds. Its research value lies in its potential application across various discovery pipelines, including the synthesis of novel inhibitors and the exploration of structure-activity relationships.

Properties

IUPAC Name

1,3,3-trimethyl-2-methylidene-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFGEAVJRDAMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189950
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36429-14-8
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
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Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
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Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
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Record name 1,3,3-trimethyl-2-methylene-5-nitroindoline
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Preparation Methods

Direct Nitration of 1,3,3-Trimethylindoline

In one approach, 1,3,3-trimethylindoline undergoes nitration using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The electron-donating methyl groups direct nitration to the para position (C-5) relative to the indoline nitrogen, yielding 5-nitro-1,3,3-trimethylindoline. This intermediate is isolated via neutralization and extraction, with purity confirmed by thin-layer chromatography (TLC) and 1H^1H-NMR.

Alternative Nitration Strategies

A modified method employs sodium nitrate (NaNO₃) in trifluoroacetic acid (TFA) for milder nitration conditions. This approach minimizes side reactions, particularly when sensitive functional groups are present. For example, 1,3,3-trimethylindoline dissolved in TFA is treated with NaNO₃ at room temperature for 6 hours, achieving 72% yield of the 5-nitro derivative.

Methylene Bridge Formation

The conversion of 5-nitro-1,3,3-trimethylindoline to the target compound involves introducing the methylene group at C-2. This step often employs formaldehyde or paraformaldehyde under acidic or thermal conditions.

Acid-Catalyzed Condensation

A refluxing mixture of 5-nitro-1,3,3-trimethylindoline and paraformaldehyde in glacial acetic acid generates the methylene bridge via elimination. The reaction is monitored by 1H^1H-NMR for the disappearance of the indoline C-2 proton (δ\delta 4.1 ppm) and the emergence of the methylene proton signal (δ\delta 5.7 ppm). The crude product is purified via silica gel chromatography, yielding 1,3,3-trimethyl-2-methylene-5-nitroindoline in 65% yield.

Solvent and Temperature Optimization

Replacing acetic acid with aprotic solvents like dichloromethane (DCM) and using Lewis acids (e.g., BF₃·OEt₂) improves reaction efficiency. For instance, stirring 5-nitro-1,3,3-trimethylindoline with paraformaldehyde and BF₃·OEt₂ in DCM at 40°C for 3 hours achieves an 82% yield, as confirmed by high-resolution mass spectrometry (HRMS).

One-Pot Synthesis Approaches

Recent advancements prioritize streamlined protocols to reduce purification steps and enhance scalability.

Sequential Nitration-Methylenation

A one-pot procedure involves nitrating 1,3,3-trimethylindoline in situ, followed by immediate methylenation without isolating the intermediate. The reaction mixture, containing HNO₃, H₂SO₄, and paraformaldehyde, is heated at 60°C for 8 hours, yielding the target compound in 58% overall yield. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of byproducts.

Catalytic Enhancements

Incorporating zeolite catalysts (e.g., H-ZSM-5) during the one-pot process improves regioselectivity and reduces acid waste. The porous structure of H-ZSM-5 facilitates nitro group orientation at C-5, achieving 76% yield under solvent-free conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, conditions, and advantages:

MethodReagents/ConditionsYield (%)Key AdvantagesSource
Direct NitrationHNO₃/H₂SO₄, 0–5°C, 4 h65High regioselectivity
NaNO₃/TFA NitrationNaNO₃, TFA, rt, 6 h72Mild conditions, fewer byproducts
BF₃·OEt₂ CatalysisParaformaldehyde, BF₃·OEt₂, DCM, 40°C, 3 h82Enhanced reaction efficiency
One-Pot H-ZSM-5HNO₃, H₂SO₄, H-ZSM-5, 60°C, 8 h76Solvent-free, scalable

Mechanistic Insights and Challenges

Nitration Regiochemistry

The electron-donating 1,3,3-trimethyl groups direct nitration to C-5 via sigma-complex stabilization. Computational studies using density functional theory (DFT) confirm that the transition state for C-5 nitration is 12.3 kcal/mol lower in energy than for C-7 substitution.

Methylene Bridge Stability

The exocyclic methylene group is susceptible to polymerization under prolonged heating. Stabilization strategies include conducting reactions under inert atmospheres (argon or nitrogen) and adding radical inhibitors like hydroquinone .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-methylene-5-nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chromatographic Applications

TMNI has been extensively studied for its utility in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

  • Separation Techniques : A reverse-phase HPLC method has been developed for the analysis and purification of TMNI. This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for Mass-Spectrometry (MS) compatibility by substituting phosphoric acid with formic acid. The use of smaller particle columns (3 µm) allows for faster Ultra-Performance Liquid Chromatography (UPLC) applications .
Chromatographic Method Mobile Phase Notes
HPLCAcetonitrile, WaterSuitable for pharmacokinetic studies
UPLCAcetonitrile, WaterFaster analysis with smaller particle columns

Dyeing Applications

TMNI derivatives have been explored for their potential in the textile industry, particularly in the temporary coloration of fibers.

  • Hair Dyeing : Research indicates that compounds derived from TMNI are effective as temporary hair dyes. These derivatives can decolorize keratin fibers dyed with traditional coloring agents. The application process involves using TMNI-based compounds that bond temporarily to hair fibers without permanent alteration .

Photonic Materials

Recent studies have highlighted the potential of TMNI in the development of photochromic materials.

  • Photochromic Properties : TMNI derivatives have been synthesized to exhibit photochromic behavior, making them suitable for applications in smart windows and optical devices. The ability to change color upon exposure to light can be harnessed for innovative material designs .

Synthesis and Characterization

The synthesis of TMNI involves several chemical processes that yield various derivatives with distinct properties.

  • Synthesis Methods : Common methods include methylation reactions using dimethyl sulfate and subsequent purification steps. These processes yield high-purity TMNI suitable for research applications .

Case Study 1: Chromatographic Efficiency

A study conducted on the scalability of HPLC methods using TMNI demonstrated effective separation of impurities, showcasing its utility in pharmacokinetics and analytical chemistry .

Case Study 2: Textile Application

In a comparative analysis of dyeing efficiency, TMNI derivatives were found to provide vibrant colors with minimal damage to hair fibers compared to conventional dyes, highlighting their potential as safer alternatives in cosmetic applications .

Case Study 3: Photochromic Material Development

Research into new photochromic materials incorporating TMNI demonstrated significant promise for use in responsive coatings and optical devices, indicating a growing field of application within materials science .

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2-methylene-5-nitroindoline involves reversible isomerization between the spiropyran and merocyanine forms. Upon exposure to UV light, the closed-ring spiropyran form converts to the open-ring merocyanine form, which has different chemical and physical properties. This reversible switching is the basis for its photochromic behavior and various applications .

Comparison with Similar Compounds

Research Findings and Trends

  • Photochromic Efficiency: Derivatives of this compound exhibit faster isomerization kinetics (t₁/₂ < 10 s) than non-methylated analogues due to reduced steric strain .
  • Thermal Stability : The trimethyl groups enhance thermal stability (decomposition >250°C) compared to 5-nitroindoline (decomposition ~200°C) .

Biological Activity

1,3,3-Trimethyl-2-methylene-5-nitroindoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies. The compound's unique structure contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of 218.26 g/mol. Its structure features a nitro group that is critical for its biological activity.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, leading to cell death. Studies have shown that derivatives of nitroindoline exhibit significant antimicrobial effects against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
This compound10 μg/mLStaphylococcus aureus
1,3-Dimethyl-5-nitroindole15 μg/mLEscherichia coli

These findings suggest that this compound may serve as a potential lead compound in the development of new antimicrobial agents .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines such as HeLa and MCF-7:

Cell LineIC50 Value (μM)Mechanism
HeLa20.7Apoptosis induction
MCF-718.6Cell cycle arrest

The compound's ability to interact with specific enzymes involved in cell signaling pathways enhances its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its nitro group. Upon reduction within the cellular environment, it generates reactive nitrogen species that can damage cellular components such as DNA and proteins. This process leads to apoptosis in cancer cells and inhibits microbial growth by disrupting cellular integrity .

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of various nitro derivatives against Mycobacterium tuberculosis, revealing that compounds similar to 1,3,3-trimethyl derivatives exhibited MIC values comparable to established drugs like isoniazid .
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that 1,3,3-trimethyl derivatives significantly reduced cell viability compared to control groups. The results highlighted the compound's potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,3-Trimethyl-2-methylene-5-nitroindoline, and what yields are typically achieved?

  • Methodology : The compound is commonly synthesized via condensation reactions. For example, refluxing 2-amino-3-methyl-5-diisopropylamino-1,3,4-thiadiazolium methosulphate with 1,3,3-trimethyl-2-methylene-3H-indol-ω-aldehyde in toluene and methanesulphonic acid for 12 hours yields 19%. Alternatively, heating with acetic anhydride at 105°C for 1 hour achieves a 5.6% yield. Purification involves silica gel chromatography with gradients of methanol and dichloromethane .
  • Key Parameters : Reaction time (12h–1h), temperature (reflux to 105°C), and acid catalysts (methanesulphonic acid, acetic anhydride) are critical.

Q. What precautions are necessary for handling and storing this compound?

  • Guidelines : Store under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Use gloves and eye protection due to potential irritancy. Safety protocols include avoiding inhalation and ensuring proper ventilation (P201, P202, P103) .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

  • Analytical Workflow :

  • UV/Vis Spectroscopy : Confirm λmax at 630 nm in methanol (ε = 116,300 M⁻¹cm⁻¹).
  • ESI-MS : Use electrospray ionization mass spectrometry to verify molecular ion peaks (e.g., m/z 567.9 for derivatives).
  • TLC : Monitor reaction progress using 1:9 methanol-DCM (Rf = 0.48) .

Advanced Research Questions

Q. How can researchers address the low yields (<20%) in condensation reactions involving this compound?

  • Optimization Strategies :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with toluene to improve solubility.
  • Temperature Gradients : Explore microwave-assisted synthesis to reduce time and improve yields .
    • Case Study : A 69 mg yield was achieved using acetic anhydride at reflux, suggesting thermal stability up to 105°C .

Q. What strategies are effective for synthesizing nitro-substituted derivatives of this indoline scaffold?

  • Derivatization Approaches :

  • Electrophilic Substitution : Introduce halogens (e.g., bromine at position 5) via electrophilic aromatic substitution, as seen in 5-bromo-1,3,3-trimethyl-2-methyleneindoline (CAS 62783-93-1) .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the indoline core.
    • Applications : Derivatives like 5-nitro-1H-indole-2,3-dione thiosemicarbazones show potential in medicinal chemistry .

Q. How can computational modeling resolve contradictions in reported reaction outcomes?

  • Workflow :

  • DFT Calculations : Model transition states to identify rate-limiting steps in low-yield reactions.
  • Solvent Interaction Analysis : Use COSMO-RS to predict solvent effects on reaction thermodynamics.
    • Case Study : Discrepancies in yields (5.6% vs. 19%) may arise from competing pathways (e.g., side reactions with acetic anhydride) .

Q. What are the stability challenges of the nitro group in this compound under varying pH and temperature conditions?

  • Stability Profiling :

  • Accelerated Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C. Monitor decomposition via HPLC.
  • NMR Tracking : Observe nitro group integrity using ¹H/¹³C NMR in DMSO-d6 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethyl-2-methylene-5-nitroindoline
Reactant of Route 2
Reactant of Route 2
1,3,3-Trimethyl-2-methylene-5-nitroindoline

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